Condurango glycoside A0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

115810-21-4 |

|---|---|

Molecular Formula |

C59H88O22 |

Molecular Weight |

1149.3 g/mol |

IUPAC Name |

[17-acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C59H88O22/c1-28(61)36-21-23-59(68)37-18-17-34-24-35(20-22-57(34,6)44(37)52(75-32(5)62)54(58(36,59)7)78-41(63)19-16-33-14-12-11-13-15-33)76-42-25-38(69-8)49(29(2)72-42)79-43-26-39(70-9)50(30(3)73-43)80-56-48(67)53(71-10)51(31(4)74-56)81-55-47(66)46(65)45(64)40(27-60)77-55/h11-16,19,29-31,34-40,42-56,60,64-68H,17-18,20-27H2,1-10H3/b19-16+ |

InChI Key |

HZQLSCOFJKYUJZ-KNTRCKAVSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(C(C5(C4(CCC5C(=O)C)O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(C(C5(C4(CCC5C(=O)C)O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Condurango Glycoside A0: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Condurango glycoside A0, a complex pregnane ester glycoside isolated from the bark of Marsdenia condurango, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established anti-cancer activities. Detailed experimental methodologies for key bioassays are presented, alongside a visualization of its proposed signaling pathway, to facilitate further investigation and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is a large, structurally intricate molecule belonging to the pregnane class of glycosides. Its identity is defined by the Chemical Abstracts Service (CAS) number 115810-21-4.

Chemical Structure

The chemical structure of this compound is represented by the SMILES string: CO[C@H]1C--INVALID-LINK----INVALID-LINK--[C@]3([H])--INVALID-LINK--=O)--INVALID-LINK--=O)[C@]6(C)[C@]4(O)CC[C@@H]6C(C)=O)([H])C2)O--INVALID-LINK--[C@H]1O[C@@H]7O--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]9O)--INVALID-LINK--[C@H]8O)--INVALID-LINK--C7

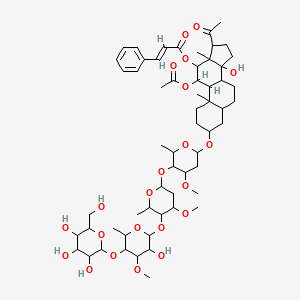

A 2D representation of this structure is provided below:

(A 2D chemical structure diagram of this compound should be inserted here. For the purpose of this text-based output, a placeholder is described.)

The structure consists of a central pregnane steroid aglycone core. This core is substituted with an acetyl group and a cinnamoyl group. A complex oligosaccharide chain is attached to the aglycone, contributing significantly to the molecule's size and properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 115810-21-4 | [1][2] |

| Molecular Formula | C₅₉H₈₈O₂₂ | [2] |

| Molecular Weight | 1149.32 g/mol | [2] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Temperature | 2-8°C | [3] |

Biological Activity: Anti-cancer Properties

Preclinical studies have demonstrated the potent anti-cancer effects of condurango glycosides, including this compound, against various cancer cell lines. The primary mechanism of action is the induction of apoptosis through a signaling cascade initiated by oxidative stress.

Mechanism of Action: ROS-Dependent p53 Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells, such as human cervical cancer (HeLa) and non-small cell lung cancer (NSCLC) cells, through a well-defined signaling pathway.[4] The key molecular events are illustrated in the diagram below.

The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to the upregulation of the tumor suppressor protein p53.[4] This, in turn, increases the expression of the pro-apoptotic protein Bax, causing mitochondrial membrane depolarization and the release of cytochrome c.[4] The released cytochrome c activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death or apoptosis.[4] Furthermore, the upregulation of p53 can also induce cell cycle arrest at the G0/G1 phase.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation of Condurango Glycosides by Column Chromatography

This protocol describes a general method for the separation of condurango glycosides from a crude extract.

Materials:

-

Crude ethanolic extract of Marsdenia condurango bark

-

Silica gel (60-120 mesh)

-

n-hexane

-

Chloroform

-

Methanol

-

Glass chromatography column

-

Fraction collection tubes

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the dissolved extract onto the top of the silica gel bed.

-

Elute the column with a solvent mixture of n-hexane, chloroform, and methanol in a 6:3:1 ratio.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired glycosides.

-

Combine the fractions containing the purified compound and evaporate the solvent under reduced pressure.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line, such as HeLa.[5]

Materials:

-

HeLa cells (or other cancer cell line)

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

-

Microplate reader

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

-

Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated control wells.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

This protocol describes the detection of key apoptotic proteins, such as p53 and cleaved caspase-3, in cells treated with this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagents (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Conclusion

This compound is a promising natural product with well-documented anti-cancer properties. Its ability to induce apoptosis in cancer cells through the ROS-dependent p53 signaling pathway makes it a valuable lead compound for the development of novel chemotherapeutic agents. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and therapeutic application of this potent glycoside. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.

References

The Discovery and Characterization of Condurango Glycoside A0 in Marsdenia cundurango: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsdenia cundurango, a vine native to the Andean regions of South America, has a long history in traditional medicine, particularly for the treatment of digestive ailments and certain types of cancer. The therapeutic potential of this plant is largely attributed to its complex mixture of pregnane glycosides, a class of steroid derivatives known for their diverse biological activities. Among these, Condurango glycoside A0 has been identified as a significant constituent. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound, with a focus on its potential as an anticancer agent.

Discovery and Isolation of this compound

The initial systematic investigation into the glycosidic components of Marsdenia cundurango bark was pioneered by Mitsuhashi and colleagues. Their work, detailed in a 1984 patent, laid the groundwork for the separation and characterization of numerous Condurango glycosides, including this compound.[1]

Experimental Protocol: Isolation of this compound

The following protocol is a synthesized methodology based on the available literature for the isolation of pregnane glycosides from Marsdenia cundurango.

1. Extraction:

-

Dried and powdered bark of Marsdenia cundurango is subjected to exhaustive extraction with methanol or ethanol.

-

The resulting crude extract is concentrated under reduced pressure to yield a semi-solid mass.

2. Preliminary Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. The glycosidic fraction is typically enriched in the n-butanol phase.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired glycosides.

-

Further purification is achieved through high-performance liquid chromatography (HPLC). A common method involves reversed-phase HPLC on a C18 column with a mobile phase of aqueous methanol or acetonitrile.[2]

In a specific example from the patent literature, this process yielded 466 mg of this compound as a white powder from the extract of Marsdenia cundurango bark.[2]

Structural Elucidation

The determination of the precise chemical structure of this compound and related compounds relies on a combination of spectroscopic techniques.

Experimental Protocol: Structural Characterization

1. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry is used to determine the molecular weight of the glycoside.

-

Tandem mass spectrometry (MS/MS) provides information on the structure of the aglycone and the sequence of sugar units through analysis of fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, helping to identify the types of sugar residues and the stereochemistry of the aglycone.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, which is crucial for identifying the carbon skeleton of the aglycone and the sugar moieties.

-

2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the attachment points of the sugar units to the aglycone and to each other.

Biological Activity: Anticancer Properties

A significant body of research has focused on the cytotoxic and apoptotic effects of Condurango glycosides on various cancer cell lines. While data specifically for this compound is limited in publicly accessible literature, studies on "Condurango glycoside A" and glycoside-rich fractions provide strong evidence of their anticancer potential.

Quantitative Data: Cytotoxicity of Condurango Glycosides

| Compound/Fraction | Cell Line | IC50 Value | Exposure Time |

| Condurangogenin A | H460 (Non-small cell lung cancer) | 32 µg/mL | 24 hours |

| Condurangogenin A | A549 (Non-small cell lung cancer) | 38 µg/mL | 24 hours |

| Condurangogenin A | H522 (Non-small cell lung cancer) | 39 µg/mL | 24 hours |

| Condurango glycoside-rich components (CGS) | H460 (Non-small cell lung cancer) | 0.22 µg/µL | 24 hours |

This table summarizes cytotoxicity data for closely related compounds and fractions from Marsdenia cundurango.[3]

Mechanism of Action: Apoptosis Induction

The primary mechanism by which Condurango glycosides exert their anticancer effects is through the induction of apoptosis (programmed cell death). This process is mediated by a complex signaling cascade.

Experimental Protocol: Apoptosis Assays

1. Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and treated with varying concentrations of the Condurango glycoside fraction.

-

After a specified incubation period, MTT reagent is added, which is converted to a colored formazan product by viable cells.

-

The absorbance of the formazan solution is measured to determine the percentage of viable cells.

2. Assessment of Apoptosis:

-

Annexin V/Propidium Iodide (PI) Staining: Apoptotic cells are identified by flow cytometry after staining with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptosis) and PI (which stains the nucleus of late apoptotic and necrotic cells).

-

DNA Fragmentation Analysis: Apoptotic cells exhibit characteristic fragmentation of their DNA, which can be visualized as a "ladder" on an agarose gel.

-

Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis and can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

3. Measurement of Reactive Oxygen Species (ROS):

-

Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA, which becomes fluorescent upon oxidation.

4. Western Blot Analysis:

-

The expression levels of key proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2, cytochrome c) are determined by separating cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with specific antibodies.

Visualizing the Molecular Processes

To better understand the experimental procedures and the biological pathways involved, the following diagrams have been generated using the DOT language.

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathway of Apoptosis Induction

Caption: Proposed signaling pathway for apoptosis induced by Condurango glycosides.

Conclusion and Future Directions

This compound is a noteworthy constituent of Marsdenia cundurango with significant potential for further investigation in the context of anticancer drug development. The established protocols for its isolation and the well-documented apoptotic mechanisms of related glycosides provide a solid foundation for future research. Key areas for further exploration include:

-

Complete Spectroscopic Characterization: Obtaining and publishing the full NMR and mass spectrometry data for pure this compound is essential for its unambiguous identification and for its use as a reference standard.

-

In-depth Biological Evaluation: Conducting comprehensive studies on the cytotoxicity of purified this compound across a wider range of cancer cell lines and in animal models is necessary to fully assess its therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a viable drug candidate.

-

Synergistic Studies: Investigating the potential for this compound to enhance the efficacy of existing chemotherapeutic agents could lead to novel combination therapies with improved outcomes and reduced side effects.

The information presented in this guide underscores the importance of natural products in drug discovery and highlights this compound as a promising lead compound for the development of new anticancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical and Pharmacological Landscape of Marsdenia cundurango and its Glycosides: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Marsdenia cundurango, a vine native to the Andean regions of South America, has a long-standing history in traditional medicine, particularly for the treatment of gastric ailments and various forms of cancer[1][2][3]. The therapeutic potential of this plant is largely attributed to its rich composition of pregnane glycosides, specifically the condurango glycosides[1][2]. This technical guide provides a comprehensive overview of the ethnobotanical uses of Marsdenia cundurango, focusing on the pharmacological activities of its glycosidic constituents, with detailed experimental protocols and data presented for the scientific community.

Ethnobotanical Uses: A Foundation for Modern Research

Historically, the bark of Marsdenia cundurango has been the primary part of the plant used for medicinal purposes[4][5]. Traditional applications, passed down through generations, have centered on its use as a bitter tonic to stimulate appetite and improve digestion[3][4]. Its most notable traditional use, however, is in the treatment of stomach cancer, a practice that has prompted significant scientific investigation into its anti-cancer properties[1][6][7][8]. The herb is also traditionally employed for treating snakebites, bleeding, and fluid retention, although these applications require more rigorous scientific validation[4].

Quantitative Pharmacological Data

The cytotoxic and apoptotic effects of Marsdenia cundurango extracts and its isolated glycosides have been quantified in various preclinical studies. The following tables summarize the key findings, providing a comparative view of the potency of different preparations against various cancer cell lines.

Table 1: Cytotoxicity of Marsdenia cundurango Extracts

| Extract/Component | Cell Line(s) | Assay | IC50 Value(s) | Reference(s) |

| Ethanolic Extract (Con) | A549 (NSCLC) | MTT | ~0.35 µg/µl (48h) | [7] |

| Ethanolic Extract (Con) | NCI-H522 (NSCLC) | MTT | ~0.25 µg/µl (48h) | [7] |

| Ethanolic Extract (CE) | HeLa (Cervical Cancer) | MTT | 459 µg/mL | [5] |

| Ethanolic Extract (CE) | HepG2 (Liver Cancer) | MTT | 477 µg/mL | [5] |

| Condurangogenin A (ConA) | H460 (NSCLC) | MTT | 32 µg/ml (24h) | [9] |

| Synergistic Extract (CE + Barbadensis miller) | HeLa (Cervical Cancer) | MTT | 49.90 µg/mL (1:1) | [5] |

| Synergistic Extract (CE + Barbadensis miller) | HepG2 (Liver Cancer) | MTT | 53 µg/mL (1:1) | [5] |

Table 2: Isolated Pregnane Glycosides and their Activities

| Compound | Source | Activity | Cell Line(s) | Observations | Reference(s) |

| Condurangoglycoside A0 | Marsdenia cundurango bark | Antitumor | M1 (Mouse Myeloid Leukemia) | Differentiation-inducing activity | [10] |

| Condurangoglycoside C0 | Marsdenia cundurango bark | Antitumor | M1 (Mouse Myeloid Leukemia) | Differentiation-inducing activity | [10] |

| Various Pregnane Glycosides (1-15) | Marsdenia cundurango bark | Cytotoxic | HL-60 (Leukemia), A549 (Lung), TIG-3 (Normal Lung) | A representative glycoside induced apoptosis in HL-60 cells. | [10][11][12][13] |

| Condurango-glycoside-A (CGA) | Gonolobus condurango | Induces Senescence and Apoptosis | HeLa (Cervical Cancer) | ROS-dependent p53 signaling pathway | [1] |

Key Experimental Protocols

This section details the methodologies employed in the extraction, isolation, and evaluation of the pharmacological activities of Marsdenia cundurango glycosides.

Protocol 1: Extraction and Isolation of Condurango Glycosides

-

Extraction:

-

The dried bark of Marsdenia cundurango is pulverized and subjected to extraction with methanol.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract[9][10].

-

For ethanolic extracts, the bark is processed with ethanol, and the solvent is subsequently evaporated to obtain a semi-solid mass[6][9].

-

-

Fractionation:

-

Isolation:

-

The desired fractions are subjected to column chromatography, often using silica gel as the stationary phase[9][10].

-

A gradient elution system, for instance, a mixture of n-hexane, chloroform, and methanol at varying ratios (e.g., 6:3:1), is used to separate the compounds[9].

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pure compounds[9].

-

Further purification is achieved through High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, to isolate individual glycosides[10][15].

-

-

Structure Elucidation:

Protocol 2: In Vitro Cytotoxicity and Apoptosis Assays

-

Cell Culture:

-

Human cancer cell lines (e.g., A549, H522, HeLa, HepG2, HL-60) are maintained in appropriate culture media (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO2)[5].

-

-

MTT Assay for Cell Viability:

-

Cells are seeded in 96-well plates and treated with varying concentrations of the plant extract or isolated glycoside for a specified duration (e.g., 24h, 48h)[6][16].

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells[16].

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader to determine cell viability[5][16]. The IC50 value is then calculated.

-

-

DNA Damage and Fragmentation Assays:

-

Comet Assay: Treated and untreated cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA damage is visualized as a "comet tail" under a fluorescence microscope[6][7].

-

DNA Fragmentation Assay: DNA is extracted from treated cells and analyzed by agarose gel electrophoresis. Apoptotic cells show a characteristic ladder pattern due to DNA fragmentation[6][7].

-

Fluorescence Microscopy: Cells are stained with DNA-binding dyes like DAPI or Hoechst 33258. Apoptotic nuclei exhibit condensed chromatin and fragmentation[6][7].

-

-

Analysis of Apoptotic Pathways:

-

Mitochondrial Membrane Potential (MMP): Changes in MMP are assessed using fluorescent probes like Rhodamine 123. A decrease in fluorescence indicates depolarization of the mitochondrial membrane, a hallmark of apoptosis[1][6].

-

Reactive Oxygen Species (ROS) Generation: Intracellular ROS levels are measured using fluorescent probes such as DCFH-DA[1][6].

-

Caspase Activity: The activation of key executioner caspases, like caspase-3, is quantified using colorimetric or fluorometric assays[6][9].

-

Western Blotting: The expression levels of proteins involved in apoptosis and cell cycle regulation (e.g., p53, p21, cyclin D1, cytochrome c) are analyzed to elucidate the signaling pathways[1][9].

-

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow for studying Marsdenia cundurango glycosides and the proposed signaling pathways for their anticancer effects.

Caption: Experimental workflow for the study of Marsdenia cundurango glycosides.

Caption: Proposed signaling pathway for MCG-induced apoptosis and cell cycle arrest.

Conclusion and Future Directions

The ethnobotanical uses of Marsdenia cundurango, particularly for gastric disorders and cancer, are substantiated by a growing body of preclinical evidence. The plant's pregnane glycosides have demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines. The primary mechanisms of action appear to involve the induction of oxidative stress, DNA damage, cell cycle arrest, and the activation of the intrinsic mitochondrial apoptotic pathway.

For researchers and drug development professionals, Marsdenia cundurango and its constituent glycosides represent a promising source of novel anticancer agents. Future research should focus on:

-

The isolation and characterization of additional bioactive glycosides.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways.

-

In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

-

The development of standardized extracts and formulations to ensure consistent and reproducible therapeutic outcomes.

The convergence of traditional knowledge and modern scientific investigation continues to unlock the therapeutic potential of medicinal plants like Marsdenia cundurango, offering new avenues for the development of effective cancer therapies.

References

- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

- 2. homoeojournal.com [homoeojournal.com]

- 3. Condurango: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Condurango (Marsdenia cundurango) | Natural Remedy for Digestion, Gastritis and More [herbslikemedicine.com]

- 5. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro [e-ompa.org]

- 8. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro [journal.kci.go.kr]

- 9. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity [agris.fao.org]

- 13. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity | springermedizin.de [springermedizin.de]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

preliminary anti-cancer screening of Condurango glycoside A0

An in-depth technical guide on the and its related compounds.

Introduction

Condurango, derived from the bark of Marsdenia cundurango (also known as Gonolobus condurango), has a history of use in traditional and homeopathic medicine, particularly for digestive ailments and certain types of cancer.[1][2][3] Modern phytochemical research has identified a group of pregnane ester glycosides, known as condurango glycosides, as the primary bioactive constituents.[2][4] Among these, Condurango glycoside A0 (CGA) is a significant component investigated for its anti-cancer properties.[5][6]

This document provides a technical overview of the and its closely related compounds, including condurango glycoside-rich components (CGS) and the aglycone, condurangogenin A (ConA).[4][7] It summarizes the key findings regarding its mechanism of action, presents quantitative data from in vitro studies, details common experimental protocols, and visualizes the underlying biological pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

Pre-clinical in vitro studies have elucidated a multi-faceted mechanism by which condurango glycosides exert their anti-cancer effects. The primary mechanism involves the induction of apoptosis (programmed cell death) through a signaling cascade initiated by oxidative stress.[1][5]

Key Mechanistic Steps:

-

Generation of Reactive Oxygen Species (ROS): Treatment with condurango glycosides leads to a significant increase in intracellular ROS levels. This oxidative stress is a critical initiating event in the apoptotic process.[5][7][8]

-

Induction of DNA Damage: The elevated ROS levels contribute to DNA damage, which serves as a signal for cell cycle arrest and apoptosis.[1][5]

-

Upregulation of p53 Signaling: Condurango glycoside A induces the upregulation of the tumor suppressor protein p53. This activation of p53 is a central hub in the apoptotic response.[5][7]

-

Mitochondrial-Dependent Apoptosis: The p53 pathway modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential (MMP), causing the release of cytochrome c into the cytosol.[5][7]

-

Caspase Activation: Released cytochrome c triggers the activation of caspase-3, a key executioner caspase that cleaves cellular substrates, including PARP, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[7][8]

-

Cell Cycle Arrest: The compounds have been shown to induce cell cycle arrest, primarily at the G0/G1 phase, preventing cancer cell proliferation.[5][9] This is often mediated by the p53/p21 pathway.[10]

-

Inhibition of Proliferation Pathways: Studies also indicate that condurango glycosides can downregulate the expression of the Epidermal Growth Factor Receptor (EGFR), a key signaling pathway involved in cancer cell proliferation.[7][11]

The following diagram illustrates the primary signaling pathway activated by this compound.

References

- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

- 2. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]

- 8. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Mechanism of Action of Condurango Glycoside A0: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary studies investigating the mechanism of action of Condurango glycoside A0 (CGA) and its related compounds, offering a comprehensive resource for professionals in the field of oncology and drug discovery. The accumulated evidence from in-vitro studies points towards a multi-faceted approach by which these compounds induce cell death in cancer cells, primarily through the induction of apoptosis.

Induction of Apoptosis via Reactive Oxygen Species (ROS) and p53 Signaling

A primary mechanism initiated by this compound is the generation of intracellular Reactive Oxygen Species (ROS).[1][2][3] This oxidative stress is a critical upstream event that triggers a cascade of downstream signaling pathways culminating in programmed cell death. A key player in this pathway is the tumor suppressor protein p53. Studies have demonstrated that treatment with CGA leads to an upregulation of p53 expression.[1][2] The activation of p53 is instrumental in mediating the apoptotic response, as it can transcriptionally activate pro-apoptotic genes.

The interplay between ROS and p53 appears to be a central axis in the action of CGA. The generation of ROS promotes the upregulation of p53, which in turn boosts the expression of pro-apoptotic proteins like Bax.[1][2] This sequence of events suggests a ROS-dependent p53 signaling pathway is a cornerstone of CGA's anti-cancer activity.

DNA Damage and Cell Cycle Arrest

Condurango glycosides have been shown to induce DNA damage in cancer cells.[1][2][4][5] This genotoxic stress contributes to the overall cytotoxic effect of the compounds. The induced DNA damage is associated with subsequent cellular senescence and apoptosis.[1][2]

In conjunction with DNA damage, CGA and its derivatives cause a halt in the cell cycle, specifically at the G0/G1 phase.[1][3][6] This cell cycle arrest prevents the proliferation of cancer cells and provides a window for the apoptotic machinery to be engaged. The arrest at the G0/G1 checkpoint is a common response to DNA damage and is often mediated by p53 and its downstream targets like p21.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The evidence strongly supports the involvement of the intrinsic or mitochondrial pathway in CGA-induced apoptosis. Following the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, the mitochondrial outer membrane permeabilization (MOMP) is triggered.[1][7] This leads to the release of cytochrome c from the mitochondria into the cytosol.[1][8]

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates the initiator caspase-9. This, in turn, leads to the activation of the executioner caspase-3.[1][7][8][9] The activation of caspase-3 is a point of no return in the apoptotic process, leading to the cleavage of various cellular substrates and the characteristic morphological changes of apoptosis.

Involvement of the Extrinsic (Death Receptor) Pathway

Preliminary evidence also suggests that Condurango extracts, which contain a mixture of glycosides including CGA, may also engage the extrinsic or death receptor-mediated pathway of apoptosis.[3][10] Studies have indicated an increase in the levels of the Fas receptor (FasR) and Tumor Necrosis Factor-alpha (TNF-α) upon treatment with Condurango extract.[3] The engagement of these death receptors can also lead to the activation of the caspase cascade, thereby contributing to the overall apoptotic outcome.

Quantitative Data Summary

The following table summarizes the key quantitative data from preliminary studies on Condurango glycosides.

| Compound/Extract | Cell Line | Assay | Endpoint | Value | Reference |

| Condurango glycoside-rich components (CGS) | H460 (Non-small cell lung cancer) | MTT | IC50 (24h) | 0.22 µg/µl | [10][11] |

| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | MTT | IC50 (24h) | 32 µg/ml | [6][8][10] |

| Condurangogenin A (ConA) | A549 (Non-small cell lung cancer) | MTT | IC50 (24h) | 38 µg/ml | [6] |

| Condurangogenin A (ConA) | H522 (Non-small cell lung cancer) | MTT | IC50 (24h) | 39 µg/ml | [6] |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the preliminary studies of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Condurango glycosides on cancer cells and to calculate the IC50 value.

-

Methodology:

-

Cancer cells (e.g., HeLa, H460, A549, H522) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the Condurango glycoside compound or extract for specific time intervals (e.g., 24, 48 hours). A vehicle control (e.g., ethanol) is also included.

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[3]

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Condurango glycosides.

-

Methodology:

-

Cells are treated with the desired concentration of the compound for various time points.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[3][12]

-

The samples are incubated in the dark to allow for DNA staining.

-

The DNA content of the cells is then analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G0/G1 population (indicative of apoptotic cells), is determined using appropriate software.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Cells are treated with the Condurango glycoside compound.

-

After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are then analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To quantify the generation of intracellular ROS following treatment.

-

Methodology:

-

Cells are treated with the Condurango glycoside.

-

Towards the end of the treatment period, the cells are loaded with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.

-

Visualizations of Signaling Pathways and Workflows

References

- 1. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

- 5. homoeojournal.com [homoeojournal.com]

- 6. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Architecture of Healing: A Technical Guide to the Biosynthetic Pathway of Pregnane Glycosides in Asclepiadaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Asclepiadaceae family, a significant group of flowering plants, is a rich reservoir of structurally diverse and biologically active secondary metabolites. Among these, C21 pregnane glycosides have garnered substantial attention for their wide-ranging pharmacological properties, including cardiotonic, antitumor, and anti-inflammatory activities. The intricate molecular architecture of these compounds, characterized by a steroidal pregnane aglycone linked to a variety of sugar moieties, presents a fascinating area of study for biosynthesis and a promising frontier for drug discovery and development.

This technical guide provides an in-depth exploration of the biosynthetic pathway of pregnane glycosides in Asclepiadaceae. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current understanding of this complex metabolic route, from precursor synthesis to the final glycosylated products. The guide includes summaries of quantitative data, detailed experimental protocols for key investigative techniques, and visual representations of the biosynthetic and experimental workflows to facilitate a deeper understanding of this critical area of natural product chemistry.

The Biosynthetic Pathway of Pregnane Aglycones

The biosynthesis of the C21 pregnane skeleton in Asclepiadaceae, like other plant steroids, originates from the ubiquitous isoprenoid pathway. This fundamental pathway provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form the C30 triterpenoid, squalene. Subsequent cyclization and a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases, lead to the formation of the pregnane core structure.

Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

In plants, two distinct pathways contribute to the isoprenoid precursor pool: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. While the MVA pathway is traditionally associated with the biosynthesis of sterols, including the precursors to pregnanes, there is evidence of crosstalk between the two pathways.

-

Mevalonate (MVA) Pathway: This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a key regulatory step. A series of phosphorylations and a decarboxylation then yield IPP.

-

Methylerythritol Phosphate (MEP) Pathway: This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic reactions, including a key reduction step catalyzed by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), leads to the formation of both IPP and DMAPP.

From Squalene to Pregnane: The Role of Cytochrome P450s

The linear C30 hydrocarbon, squalene, undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized to form cycloartenol, the precursor to most plant steroids. A series of subsequent modifications, including demethylations, isomerizations, and hydroxylations, are required to produce the pregnane skeleton. These reactions are predominantly catalyzed by a diverse family of enzymes known as cytochrome P450 monooxygenases (CYPs). While the specific CYPs involved in pregnane biosynthesis in Asclepiadaceae have not been fully elucidated, transcriptome analyses of related species suggest the involvement of several CYP families, including CYP71, CYP72, and CYP87.

The Bioactivity of Condurango Glycosides: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condurango, derived from the bark of Marsdenia condurango, has a long history in traditional medicine, particularly for the treatment of digestive ailments and, more recently, as a potential anti-cancer agent. The primary bioactive constituents of Condurango are a group of pregnane glycosides known as condurango glycosides.[1][2][3] Emerging scientific evidence suggests that these compounds possess significant cytotoxic and pro-apoptotic activities against various cancer cell lines, making them a subject of increasing interest in oncological research and drug development. This technical guide provides a comprehensive review of the current literature on the bioactivity of Condurango glycosides, with a focus on their anti-cancer properties. We present quantitative data on their biological effects, detailed experimental methodologies from key studies, and visual representations of the elucidated signaling pathways to facilitate a deeper understanding of their mechanism of action.

Quantitative Bioactivity of Condurango Glycosides

The anti-cancer effects of Condurango glycosides have been quantified in several studies, primarily through the determination of IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The available data from the literature is summarized below.

| Glycoside/Fraction | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| Condurango glycoside-rich components (CGS) | H460 | Non-small-cell lung cancer (NSCLC) | 0.22 µg/µl | 24 h | [4] |

| Condurangogenin A (ConA) | H460 | Non-small-cell lung cancer (NSCLC) | 32 µg/ml | 24 h | [3] |

Note: The original research articles should be consulted for detailed experimental conditions. The difference in units (µg/µl vs. µg/ml) is as reported in the respective studies.

Key Signaling Pathways in Condurango Glycoside-Induced Cell Death

Research has elucidated that Condurango glycosides induce cancer cell death primarily through the activation of intrinsic and extrinsic apoptotic pathways, often initiated by the generation of reactive oxygen species (ROS) and subsequent DNA damage. The key signaling cascades are depicted in the diagrams below.

ROS-Dependent p53 Signaling Pathway

Condurango glycoside-A (CGA) fraction has been shown to initiate apoptosis in HeLa cells through a ROS-dependent p53 signaling pathway.[5][6] The proposed mechanism involves the generation of ROS, leading to DNA damage, which in turn activates the p53 tumor suppressor protein. Activated p53 then modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.

Caption: CGA-induced ROS-dependent p53-mediated apoptosis.

Cell Cycle Arrest and Apoptosis in NSCLC

Condurango glycoside-rich components (CGS) have been demonstrated to induce cell cycle arrest and apoptosis in non-small-cell lung cancer (NSCLC) cells.[4][7] This process is also linked to DNA damage and ROS generation, leading to the activation of caspase-3. Furthermore, the anti-proliferative activity is associated with the modulation of the Epidermal Growth Factor Receptor (EGFR).

Caption: CGS-induced cell cycle arrest and apoptosis in NSCLC.

Fas Receptor-Mediated Apoptosis

In addition to the intrinsic mitochondrial pathway, Condurango extract has been shown to activate the extrinsic apoptotic pathway by upregulating the Fas receptor (FasR).[2] This suggests a dual mechanism of action, where the engagement of death receptors on the cell surface complements the mitochondria-mediated apoptotic signals.

Caption: Condurango extract-induced FasR-mediated apoptosis.

Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies to assess the bioactivity of Condurango glycosides. These protocols are provided to enable researchers to replicate and build upon these findings.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, H460) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Condurango glycosides or extracts for specific durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO or ethanol) is run in parallel.

-

MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/ml) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using appropriate software.[2]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining is a standard method for detecting apoptosis by flow cytometry.

-

Cell Treatment and Harvesting: Cells are treated with Condurango glycosides as described above. After treatment, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS).

-

Staining: The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.[6]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Following treatment with Condurango glycosides, cells are lysed in a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, caspase-3, β-actin as a loading control). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.[6]

Conclusion and Future Directions

The current body of research strongly indicates that Condurango glycosides are potent inducers of apoptosis and inhibitors of proliferation in various cancer cell lines. The primary mechanism of action appears to be the induction of oxidative stress, leading to DNA damage and the activation of p53-mediated and mitochondrial-dependent apoptotic pathways. The modulation of the Fas receptor and EGFR signaling further contributes to their anti-cancer effects.

While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of Condurango glycosides. Future studies should focus on:

-

Isolation and characterization of individual condurango glycosides to identify the most potent anti-cancer compounds.

-

In vivo studies in animal models to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds.

-

Investigation of the synergistic effects of Condurango glycosides with conventional chemotherapeutic agents.

-

Elucidation of the detailed molecular targets of these glycosides to better understand their mechanism of action.

A deeper understanding of the bioactivity of Condurango glycosides will be instrumental in developing novel and effective anti-cancer therapies.

References

- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

- 2. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Condurango Glycoside A0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and interpretation for Condurango glycoside A0, a pregnane ester glycoside isolated from the bark of Marsdenia condurango. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data for a Condurango Glycoside A Fraction (CGA)

| Parameter | Value | Reference |

| Molecular Formula | C₅₃H₇₈O₁₇ | [1] |

| Molecular Weight | 986.27 g/mol | [1] |

| Mass Spectrum (m/z) | 1009.27 [M+Na]⁺ | [1] |

Table 2: Spectroscopic Data for Condurangogenin A (Aglycone)

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₄₂O₇ | [2] |

| Monoisotopic Mass | 538.29 | [2] |

| ¹H NMR | Presence of 42 hydrogen atoms confirmed. | [2] |

| FTIR (cm⁻¹) | Peaks indicating the presence of a pure esteric functional group. | [1][2] |

| 1715.65 and 1635.75 (-C=O, ester bond) | [1] | |

| 2929.32 (=C-H) | [1] | |

| 1451.15 - 1164.53 (aliphatic C-H) | [1] |

Experimental Protocols

The isolation and spectroscopic analysis of Condurango glycosides involve a multi-step process designed to separate and characterize these complex natural products.

Isolation and Purification of Condurango Glycosides

A general protocol for the isolation of a Condurango glycoside-rich fraction and subsequent purification of individual glycosides is as follows:

-

Extraction: The dried and powdered bark of Marsdenia condurango is subjected to solvent extraction, typically with ethanol or methanol, to obtain a crude extract.

-

Solvent Evaporation: The alcohol is evaporated from the crude extract, often at a controlled temperature (e.g., 45-50°C) and under reduced pressure using a rotary evaporator, to yield a semi-solid mass.

-

Column Chromatography: The semi-solid extract is then subjected to column chromatography for the initial separation of the glycoside-rich components. A common solvent system for this step is a mixture of n-hexane, chloroform, and methanol.[2]

-

High-Performance Liquid Chromatography (HPLC): Further purification of individual glycosides, such as this compound, is achieved using HPLC. Both normal-phase and reversed-phase HPLC can be employed. A typical reversed-phase system might use a C18 column with a mobile phase of aqueous methanol or acetonitrile.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the isolated glycoside. Electrospray ionization (ESI) is a suitable soft ionization technique for these relatively large and fragile molecules. Tandem MS (MS/MS) experiments are crucial for sequencing the sugar moieties by observing their sequential fragmentation from the aglycone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environments in the molecule, including the steroidal aglycone and the sugar units.

-

¹³C NMR: Reveals the number of distinct carbon atoms and provides information about their chemical nature (e.g., carbonyls, olefins, aliphatic carbons).

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity within the molecule, including the linkages between the sugar units and the attachment point of the sugar chain to the aglycone.

-

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and carbon-carbon double bonds (C=C).

Signaling Pathway and Experimental Workflow

Condurango glycosides, including this compound, have been shown to exhibit significant anti-cancer activity. A key mechanism of action is the induction of apoptosis through a signaling pathway involving Reactive Oxygen Species (ROS) and the tumor suppressor protein p53.

References

In Silico Modeling of Condurango Glycoside A0 Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Condurango glycoside A0, a pregnane ester glycoside isolated from the bark of Marsdenia condurango, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][2] While the downstream cellular mechanisms, including the generation of reactive oxygen species (ROS) and activation of the p53 signaling pathway, have been investigated, the direct molecular targets or receptors of this compound remain largely uncharacterized.[3] This technical guide provides a comprehensive overview of a proposed in silico workflow to identify and characterize the receptor binding of this compound. The methodologies detailed herein, from target identification and molecular docking to molecular dynamics simulations and binding free energy calculations, offer a robust framework for elucidating the initial molecular interactions that trigger the therapeutic effects of this promising natural product.

Introduction

This compound is a complex natural product with a molecular weight of 1149.32 g/mol and the chemical formula C59H88O22.[4] Its anti-cancer properties have been attributed to the induction of apoptosis through a ROS-dependent p53 signaling pathway, leading to cell cycle arrest and DNA damage in cancer cells.[3][5][6] However, the direct protein interactions that initiate this cascade are yet to be identified. In silico modeling presents a powerful and cost-effective approach to predict and analyze these interactions at a molecular level, thereby accelerating the drug discovery and development process.

This guide outlines a hypothetical, yet scientifically grounded, workflow for the in silico modeling of this compound receptor binding. It is designed to be a practical resource for researchers aiming to investigate the molecular mechanisms of this and other natural products.

Proposed In Silico Experimental Workflow

The proposed workflow for investigating the receptor binding of this compound is a multi-step process that begins with the identification of potential protein targets and progresses through detailed simulations of the ligand-receptor interactions.

Caption: Proposed in silico workflow for receptor binding analysis.

Detailed Methodologies

Target Identification and Preparation

Given that this compound induces apoptosis via the p53 pathway, potential protein targets for initial investigation could include key regulators of this pathway, such as:

-

MDM2/MDMX: E3 ubiquitin ligases that target p53 for degradation.

-

Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL): Anti-apoptotic proteins that are downstream of p53.

-

Caspases (e.g., Caspase-3, Caspase-9): Executioner and initiator caspases in the apoptotic pathway.

Protocol for Receptor Preparation:

-

Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).[7]

-

Pre-processing: Using software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard, perform the following steps:

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH.

-

Repair any missing side chains or loops using homology modeling tools if necessary.

-

Minimize the energy of the structure to relieve any steric clashes.

-

Protocol for Ligand Preparation:

-

Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem or MedchemExpress.[4]

-

3D Conversion and Energy Minimization:

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel or ChemDraw.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol for Molecular Docking:

-

Grid Generation: Define the binding site on the receptor. This can be done by identifying known active sites or by using blind docking to search the entire protein surface. A grid box is then generated around this defined region.

-

Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or Gold to dock the prepared ligand into the receptor's binding site.[8] The program will generate multiple binding poses and rank them based on a scoring function.

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most plausible binding mode.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor's amino acid residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Protocol for MD Simulations:

-

System Setup:

-

Place the best-docked ligand-receptor complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS).

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the entire system to remove bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) in a stepwise manner (NVT and NPT ensembles).

-

Production Run: Run the production simulation for a sufficient duration (e.g., 100-200 ns) to observe the stability of the binding and any conformational changes.[9]

-

-

Trajectory Analysis: Analyze the simulation trajectory to calculate:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and receptor.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity than docking scores.

Protocol using MM/PBSA or MM/GBSA:

-

Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD simulation trajectory.

-

Energy Calculations: For each snapshot, calculate the following energy terms:

-

The free energy of the complex.

-

The free energy of the receptor.

-

The free energy of the ligand.

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Quantitative Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed in silico experiments.

Table 1: Molecular Docking Results for this compound with Potential Target Proteins

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| MDM2 | e.g., 4HG7 | Hypothetical Value | e.g., Leu54, Gly58, Val93 | e.g., Hydrophobic |

| Bcl-2 | e.g., 2O2F | Hypothetical Value | e.g., Arg146, Tyr108 | e.g., H-bond, Pi-cation |

| Caspase-3 | e.g., 2J32 | Hypothetical Value | e.g., Arg207, Ser209 | e.g., H-bond |

Table 2: MD Simulation Stability Metrics for this compound-Target Complexes

| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Persistent H-Bonds |

| C. glycoside A0 - MDM2 | Hypothetical Value | Hypothetical Value | e.g., Gly58 (backbone) |

| C. glycoside A0 - Bcl-2 | Hypothetical Value | Hypothetical Value | e.g., Arg146 (side chain) |

| C. glycoside A0 - Caspase-3 | Hypothetical Value | Hypothetical Value | e.g., Ser209 (side chain) |

Table 3: Binding Free Energy Calculations (MM/PBSA)

| Complex | ΔG_bind (kcal/mol) | ΔE_van_der_Waals (kcal/mol) | ΔE_electrostatic (kcal/mol) | ΔG_polar_solv (kcal/mol) | ΔG_nonpolar_solv (kcal/mol) |

| C. glycoside A0 - MDM2 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C. glycoside A0 - Bcl-2 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C. glycoside A0 - Caspase-3 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Visualization of Signaling Pathways

Based on existing literature, the binding of this compound to an upstream receptor is hypothesized to initiate a signaling cascade leading to apoptosis.

Caption: Hypothesized signaling pathway of this compound.

Conclusion

While experimental validation is crucial, the in silico workflow detailed in this guide provides a robust and comprehensive framework for the initial stages of drug discovery and mechanism of action studies for this compound. By identifying potential protein targets and characterizing the molecular interactions through docking, MD simulations, and binding free energy calculations, researchers can generate testable hypotheses and gain significant insights into how this natural product exerts its therapeutic effects. This approach not only accelerates research but also helps in the rational design of future experiments and the development of novel therapeutic agents.

References

- 1. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

- 3. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Condurango Glycoside A0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Condurango glycoside A0, a pregnane ester glycoside with noted anti-tumor properties. This document details experimental protocols and presents quantitative data to support research and development efforts.

Natural Sources of this compound

The primary and exclusive natural source of this compound is the bark of Marsdenia cundurango , a woody vine native to the Andean regions of South America.[1][2] This plant is also known by its botanical synonyms, Gonolobus condurango and Marsdenia reichenbachii. The bark, commercially referred to as Condurango cortex, contains a complex mixture of pregnane glycosides, collectively known as "condurangin". This mixture, which constitutes approximately 1-3% of the bark's dry weight, includes a variety of structurally related glycosides such as Condurango glycosides A, B, C, and E, alongside this compound.[1]

Isolation and Purification of this compound

The isolation of this compound from the bark of Marsdenia cundurango is a multi-step process involving extraction and chromatographic separation. Below are detailed experimental protocols based on available literature.

Protocol 1: Isolation of this compound (Based on Patent EP0054570A1)

This protocol describes a method for obtaining this compound as a white powder.

2.1.1. Extraction

-

Maceration: Finely divided, dried bark of Marsdenia cundurango is extracted with a lower alcohol, preferably methanol, at a solvent-to-bark ratio of 2-5 times (v/w).

-

Reflux Extraction: For a more efficient extraction, the maceration can be heated on a water bath at 35-55°C for 4-6 hours under reflux.

-

Filtration and Concentration: The resulting extract is filtered, and the filtrate is concentrated to dryness under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then treated with a solvent such as n-hexane to remove nonpolar constituents. The insoluble portion, containing the glycosides, is collected and dried.

2.1.2. Chromatographic Purification

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: Lichrosorb RP-8 (5 µm), 8 mm i.d. x 250 mm.

-

Mobile Phase: 75% (v/v) aqueous methanol solution.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 280 nm.

-

-

Fraction Collection: The eluate corresponding to the peak for this compound is collected.

-